WIN 62,577

NK1 Receptor Species Selectivity Binding Affinity

WIN 62,577 is a non-peptide small molecule with unique inverse species selectivity: potent antagonist at rat NK1 receptors but negligible activity at human isoform. Also an allosteric enhancer of ACh affinity at M3 mAChR. Superior to CP-96,345 or RP 67580 for rodent NK1 studies—eliminates false negatives from low-affinity binding. Critical tool for dissecting M3 allosteric sites distinct from gallamine/strychnine sites. Dual-target pharmacology streamlines NK1/M3 interplay studies without confounding polypharmacy variables.

Molecular Formula C29H31N3O
Molecular Weight 437.6 g/mol
CAS No. 144177-32-2
Cat. No. B1683309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWIN 62,577
CAS144177-32-2
Synonyms17-hydroxy-17-ethynyl-delta(4)-androstano(3,2-b)pyrimido(1,2-a)benzimidazole
WIN 62577
WIN-62577
Molecular FormulaC29H31N3O
Molecular Weight437.6 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2(C#C)O)CCC4=CC5=NC6=NC7=CC=CC=C7N6C=C5CC34C
InChIInChI=1S/C29H31N3O/c1-4-29(33)14-12-22-20-10-9-19-15-24-18(16-27(19,2)21(20)11-13-28(22,29)3)17-32-25-8-6-5-7-23(25)30-26(32)31-24/h1,5-8,15,17,20-22,33H,9-14,16H2,2-3H3/t20-,21+,22+,27+,28+,29+/m1/s1
InChIKeyYBCYJDNOPAFFOW-XOAARHKISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





WIN 62,577 (CAS 144177-32-2) - Species-Selective NK1 Antagonist & M3 mAChR Allosteric Modulator for Rodent Research


WIN 62,577 (CAS 144177-32-2) is a non-peptide small molecule that functions as a potent and centrally active antagonist at the rat neurokinin-1 (NK1) receptor but shows negligible activity at the human isoform [1]. In addition, it acts as an allosteric enhancer of acetylcholine (ACh) affinity at the M3 muscarinic acetylcholine receptor (mAChR) . This unique dual pharmacology, with pronounced species-selectivity for rodent NK1 receptors, defines its primary utility as a research tool compound for probing NK1 receptor biology in rat models and for dissecting allosteric modulation at M3 mAChRs.

The Inadvisability of Substituting WIN 62,577 with Other NK1 Antagonists


The substitution of WIN 62,577 with other commercially available NK1 antagonists like CP-96,345 or RP 67580 is scientifically unjustified for rat-based studies due to fundamental, quantitative differences in their species selectivity profiles. CP-96,345 exhibits a 90-fold higher affinity for the human NK1 receptor compared to the rat NK1 receptor, making it a poor tool for rat studies [1]. Conversely, WIN 62,577 and its close analog WIN 51,708 are unique in their dramatic, opposite selectivity: they are potent antagonists at the rat NK1 receptor but not the human NK1 receptor [2]. This inverse selectivity is greater in magnitude than that of RP 67580 [3]. Using a human-selective antagonist in a rodent model would lead to erroneous conclusions about target engagement. Therefore, for researchers requiring specific, high-affinity blockade of the rat NK1 receptor without confounding activity at the human isoform, WIN 62,577 is the only appropriate selection among these common chemical tools.

Quantitative Differentiation of WIN 62,577 (CAS 144177-32-2) from Closest Analogs


Species Selectivity for the NK1 Receptor: WIN 62,577 vs. CP-96,345 and RP 67580

WIN 62,577 exhibits a diametrically opposed species selectivity profile compared to the classic NK1 antagonist CP-96,345. While CP-96,345 has a 90-fold higher affinity for the human NK1 receptor relative to the rat NK1 receptor [1], WIN 62,577 is a potent antagonist at the rat NK1 receptor but shows negligible activity at the human receptor [2]. This inverse selectivity is also quantitatively greater than that observed for another non-peptide antagonist, RP 67580 [3].

NK1 Receptor Species Selectivity Binding Affinity

Allosteric Enhancement of Acetylcholine Affinity at M3 mAChR: WIN 62,577 vs. WIN 51,708

WIN 62,577 acts as an allosteric enhancer of acetylcholine (ACh) affinity specifically at the M3 muscarinic acetylcholine receptor (mAChR) [1]. In functional assays, the presence of 1 µM WIN 62,577 increases the potency of ACh by 5-7 fold, corresponding to a leftward shift in the ACh concentration-response curve of 0.74 ± 0.09 log units [2]. The closely related analog WIN 51,708 produces a similar 5-7 fold enhancement of ACh potency (0.90 ± 0.13 log units) [2].

Allosteric Modulation Muscarinic M3 Receptor Acetylcholine Potentiation

Binding to a Second, Pharmacologically Distinct Allosteric Site on M3 mAChR

WIN 62,577 binds to a second allosteric site on the M3 muscarinic acetylcholine receptor (mAChR) that is pharmacologically distinct from the site bound by classical allosteric modulators like gallamine and strychnine [1]. This site is shared by the analog WIN 51,708, as well as KT5720 and staurosporine [1]. Unlike WIN 62,577, the analog PG987 binds to this same site but exhibits a unique effect: it speeds the dissociation of the radioligand [3H]N-methyl scopolamine ([3H]NMS) by 2.5-fold, an effect not observed with WIN 62,577 or WIN 51,708 [1].

Allosteric Site Muscarinic M3 Receptor Radioligand Binding

Definitive Research and Procurement Scenarios for WIN 62,577 (CAS 144177-32-2)


Investigating NK1 Receptor Function in Rodent Models of Pain, Inflammation, or Behavior

For studies requiring selective, high-affinity antagonism of the NK1 receptor in rats or mice, WIN 62,577 is the compound of choice. Its unique, inverse species selectivity makes it a far superior tool compared to human-selective antagonists like CP-96,345. This is directly supported by the 90-fold species preference of CP-96,345 for human receptors [1] and the established potency of WIN 62,577 at the rat NK1 receptor [2]. Procurement of this compound ensures reliable target engagement in vivo in rodent models, minimizing the risk of false-negative results due to low-affinity binding.

Mapping the Non-Classical Allosteric Site on M3 Muscarinic Receptors

Researchers focused on the structural pharmacology of the M3 mAChR can use WIN 62,577 to probe a specific allosteric binding pocket. As established by Lazareno et al. (2002) [1], WIN 62,577 binds to a site distinct from the classical gallamine/strychnine allosteric site. It does not affect the dissociation rate of the orthosteric antagonist [3H]NMS, unlike the analog PG987 which accelerates it 2.5-fold [1]. This makes WIN 62,577 a critical reference compound for distinguishing between different allosteric modalities and for use in competition binding assays to identify other ligands that target this same pharmacologically distinct region.

Dual-Target Pharmacology Studies Requiring Concurrent NK1 Antagonism and M3 mAChR Allosteric Modulation

WIN 62,577 is uniquely positioned as a tool compound for investigating the interplay between the NK1 receptor and M3 mAChR signaling pathways within the same experimental system. Its dual activity profile—potent rat NK1 antagonism [1] and M3 mAChR allosteric enhancement [2]—allows for the simultaneous modulation of both targets. This is a distinct advantage over using a combination of two separate compounds, which introduces confounding variables related to pharmacokinetics and dosing. Procurement of WIN 62,577 streamlines these complex pharmacological studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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